Roussin's black salt

CAS No.: 37305-51-4

Cat. No.: VC17015964

Molecular Formula: Fe4KN7O7S3+2

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37305-51-4 |

|---|---|

| Molecular Formula | Fe4KN7O7S3+2 |

| Molecular Weight | 568.7 g/mol |

| IUPAC Name | potassium;azanylidyneoxidanium;iron;trisulfide |

| Standard InChI | InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |

| Standard InChI Key | ARYGRUKSEUWFGF-UHFFFAOYSA-N |

| Canonical SMILES | N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

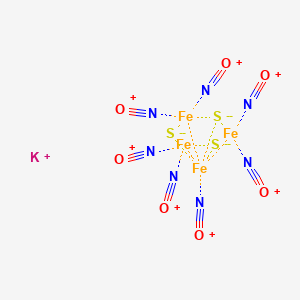

The [Fe₄S₃(NO)₇]⁻ anion exhibits a distorted cubane structure with C₃v symmetry, featuring:

-

Four iron atoms arranged in a tetrahedral cluster

-

Three µ³-sulfide bridges occupying face-capping positions

-

Seven linearly coordinated nitrosyl ligands (Fe-N-O angles: 167.8–177.3°)

This geometry creates distinct iron environments:

-

Apical iron: Coordinated to one NO ligand and three sulfide bridges

Electronic Structure

Charge-transfer interactions between Fe(d) orbitals and NO(π*) orbitals account for:

Synthetic Methodologies and Reaction Dynamics

Redox Interconversion with Roussin's Red Salt

The black salt reversibly converts to its red counterpart ([Fe₂S₂(NO)₄]²⁻) under controlled conditions:

| Condition | Product | Reaction Time |

|---|---|---|

| pH < 5 | Red salt formation | 2–4 hours |

| pH > 8 | Black salt reformation | 12–24 hours |

| Light exposure | Accelerated conversion | 50% faster |

This equilibrium enables precise NO release modulation for therapeutic applications .

Physicochemical Properties

Spectroscopic Characteristics

Table 1: Key spectroscopic signatures of Roussin's black salt

Thermal and Photochemical Stability

-

Thermal decomposition: Begins at 150°C with NO evolution

-

Photolysis: 365 nm irradiation yields quantum yield Φ = 0.0011

Biological Applications and Mechanistic Studies

Antimicrobial Activity

Contrary to initial assumptions about NO-mediated toxicity, recent studies demonstrate:

-

Membrane disruption: Causes lysis in Pyrococcus furiosus at 2 μM concentrations

-

Sulfur antagonism: Elemental sulfur (S⁰) prevents lysis by binding membrane sites

Table 2: Minimum inhibitory concentrations (MIC)

| Organism | MIC (μM) | Mechanism |

|---|---|---|

| Clostridium spp. | 0.5 | Spore germination block |

| E. coli | 5.2 | Membrane permeabilization |

| S. aureus | 3.8 | Protein thiol oxidation |

Nitric Oxide Release Kinetics

Flash photolysis studies revealed two transient intermediates:

Intermediate X

-

Lifetime: 150 μs

-

kNO = 1.3 × 10⁷ M⁻¹s⁻¹

Intermediate Y

This staged NO release profile enables precise temporal control in biomedical applications.

Advanced Structural Analysis via Mössbauer Spectroscopy

Iron Site Differentiation

Table 3: Mössbauer parameters at 294 K

| Site | δ (mm/s) | ΔE_Q (mm/s) | Relative Area | Assignment |

|---|---|---|---|---|

| 1 | 0.28 | 0.98 | 25% | Basal Fe(NO)₂ |

| 2 | 0.34 | 1.12 | 75% | Apical Fe(NO) |

Data confirms the presence of distinct Fe(III) environments with varied NO coordination .

Selenium Analog Structural Modifications

Replacement of sulfur with selenium creates isostructural analogs with:

-

Increased metal-metal distances (2.777 Å vs. 2.648 Å in sulfur variant)

-

Enhanced thermal stability (decomposition onset: 180°C vs. 150°C)

Comparative Analysis with Related Nitrosyl Complexes

Table 4: Key comparisons of Roussin's salts

| Property | Black Salt | Red Salt |

|---|---|---|

| Formula | K[Fe₄S₃(NO)₇] | Na₂[Fe₂S₂(NO)₄] |

| NO Content | 7 molecules | 4 molecules |

| Stability | pH 6–8 | pH > 9 |

| Applications | Antimicrobial, NO donor | Catalyst precursor |

Future Directions and Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume